
Cyclo(L-leucyl-L-tryptophyl)
Übersicht
Beschreibung
. This compound is a cyclic dipeptide formed by the condensation of the amino acids leucine and tryptophan. Diketopiperazines are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Cyclo(L-Leu-L-Trp) kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und Biosynthese. Eine übliche Methode beinhaltet die Verwendung von Cyclodipeptid-Synthasen (CDPS), die Enzyme sind, die die Bildung von zyklischen Dipeptiden aus Aminoacyl-tRNAs katalysieren . In diesem Verfahren nutzen die CDPS Aminoacyl-tRNAs aus der ribosomalen Maschinerie, um das zyklische Dipeptid zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von Cyclo(L-Leu-L-Trp) kann durch Fermentationsprozesse unter Verwendung von Mikroorganismen wie Penicillium erreicht werden. Die Kulturbedingungen, einschließlich der Mediumzusammensetzung und der Fermentationsparameter, werden optimiert, um die Ausbeute der gewünschten Verbindung zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cyclo(L-Leu-L-Trp) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen können verwendet werden, um die Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um Cyclo(L-Leu-L-Trp) zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um die Verbindung zu reduzieren.
Substitution: Substitutionsreaktionen können mit Reagenzien wie Halogenen oder Alkylierungsmitteln durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Cyclo(L-Leu-L-Trp) zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Diketopiperazinanaloga führen kann .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Cyclo(L-leucyl-L-tryptophyl) has demonstrated significant antimicrobial effects against various bacteria and fungi. Research indicates that diketopiperazines, including cyclo(L-leucyl-L-tryptophyl), exhibit activity against multidrug-resistant strains. For instance, a study highlighted that cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibited aflatoxin production in fungi, showcasing its potential as a biocontrol agent against toxic metabolites .
Table 1: Antimicrobial Activity of Cyclo(L-leucyl-L-tryptophyl)
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 µg/ml |
Escherichia coli | 250 µg/ml |
Candida albicans | 500 µg/ml |
Therapeutic Potential
The compound has been explored for its therapeutic applications, particularly in the context of neurodegenerative diseases and metabolic disorders. Cyclo(L-leucyl-L-tryptophyl) is noted for its ability to interact with biological systems, potentially influencing pathways involved in neuroprotection and glucose metabolism. Studies have shown that diketopiperazines can affect intracellular signaling pathways, which may be beneficial in treating conditions such as diabetes and Alzheimer's disease .
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of cyclo(L-leucyl-L-tryptophyl) found that it exhibited protective properties against oxidative stress in neuronal cell lines. The compound reduced markers of inflammation and apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Flavor and Taste Research
Beyond its biological applications, cyclo(L-leucyl-L-tryptophyl) is recognized for its unique flavor profile. It has been used as a standard in flavor and taste research due to its bitter taste, which can influence food formulations . This application highlights the compound's versatility beyond traditional medicinal uses.
Synthesis Challenges and Innovations
The synthesis of cyclo(L-leucyl-L-tryptophyl) presents challenges due to the need for specific conditions to prevent epimerization during the cyclization process. Recent advancements in synthetic methodologies, such as β-thiolactone-mediated cyclization, have improved yields and efficiency in producing this compound . This innovation is crucial for scaling up production for both research and commercial purposes.
Wirkmechanismus
The mechanism of action of Cyclo(L-Leu-L-Trp) involves its interaction with specific molecular targets and pathways. For example, as a melatonin receptor agonist, it binds to melatonin receptors and inhibits the accumulation of cyclic adenosine monophosphate (cAMP), leading to various physiological effects . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Cyclo(L-Leu-L-Trp) kann mit anderen ähnlichen zyklischen Dipeptiden verglichen werden, wie zum Beispiel:
Cyclo(L-Trp-L-Trp): Diese Verbindung ist ebenfalls ein Diketopiperazin mit antibakterieller Aktivität, unterscheidet sich jedoch in seiner Aminosäurezusammensetzung und spezifischen biologischen Aktivitäten.
Cyclo(L-Trp-L-Pro): Ein weiteres Diketopiperazin mit unterschiedlichen strukturellen und biologischen Eigenschaften.
Cyclo(L-Leu-L-Leu): Ein zyklisches Dipeptid, das aus zwei Leucinresten besteht und unterschiedliche biologische Aktivitäten im Vergleich zu Cyclo(L-Leu-L-Trp) aufweist.
Die Einzigartigkeit von Cyclo(L-Leu-L-Trp) liegt in seiner spezifischen Kombination aus Leucin und Tryptophan, die ihm unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen verleiht .
Biologische Aktivität
Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. This article synthesizes current research findings, presenting data tables and case studies to elucidate the compound's biological significance.
Overview of Cyclo(L-leucyl-L-tryptophyl)
Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide composed of leucine and tryptophan residues. Its structural properties contribute to its biological functions, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Inhibition of Biofilms and Virulence Factors
Recent studies have highlighted the effectiveness of cyclo(L-leucyl-L-tryptophyl) in inhibiting biofilm formation and virulence in pathogenic bacteria. For instance, cyclo(L-leucyl-L-prolyl), a related cyclic dipeptide, demonstrated significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) was established at 256 μg/mL, with maximum bactericidal concentration (MBC) at 512 μg/mL. Sub-MIC concentrations effectively inhibited biofilm formation by 85-87% .
Table 1: Antimicrobial Efficacy of Cyclo(L-leucyl-L-tryptophyl)
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|---|
MRSA | 256 | 512 | 85-87 |
Candida albicans | TBD | TBD | TBD |
Escherichia coli | TBD | TBD | TBD |
Note: Data for Candida albicans and Escherichia coli is still being gathered.
Anticancer Activity
Mechanisms of Action
Cyclo(L-leucyl-L-tryptophyl) has shown promising anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. Studies indicate that this compound inhibits cell growth and migration by disrupting the cell cycle through modulation of key signaling pathways, specifically the epidermal growth factor receptor (EGFR) and CD151 pathways. The compound induced DNA damage and apoptosis in cancer cells while sparing normal epithelial cells .
Table 2: Effects on Cancer Cell Lines
Cell Line | Viability Reduction (%) | Mechanism of Action |
---|---|---|
MDA-MB-231 (TNBC) | 50 | EGFR/CD151 signaling inhibition |
MDA-MB-468 (TNBC) | 45 | DNA damage induction |
MCF-12A (Normal) | 10 | Minimal effect |
Anti-inflammatory Properties
Cyclo(L-leucyl-L-tryptophyl) also exhibits anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on MRSA : A study conducted using Caenorhabditis elegans as a model organism demonstrated that cyclo(L-leucyl-L-prolyl) significantly reduced virulence without exhibiting toxicity. The down-regulation of virulence genes was confirmed through reverse transcription-PCR analysis .
- Triple-Negative Breast Cancer : Another study focused on TNBC showed that cyclo(L-leucyl-L-tryptophyl) reduced cell proliferation by inducing cell cycle arrest and apoptosis via EGFR signaling pathways. The study utilized various assays including MTT and TUNEL to assess cell viability and apoptosis rates .
Eigenschaften
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164768 | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-34-2 | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclo(L-leucyl-L-tryptophyl) interact with its target (the bitter taste receptor) and what are the downstream effects?
A1: The research suggests that Cyclo(L-leucyl-L-tryptophyl) interacts with a receptor that doesn't seem to be strictly defined by a specific conformation or chirality of the molecule []. Instead, the research highlights the importance of hydrophobicity in the binding process []. While the exact receptor remains unidentified, experiments point towards a lecithin-like lipid as a potential binding site within the cell membrane []. This binding likely triggers signaling cascades within taste receptor cells, ultimately leading to the perception of bitterness.
Q2: What is known about the structure-activity relationship (SAR) of Cyclo(L-leucyl-L-tryptophyl) and its bitterness?
A2: The study indicates that the bitterness of Cyclo(L-leucyl-L-tryptophyl) and similar diketopiperazines is strongly correlated with their hydrophobicity []. This implies that modifications to the molecule's structure, particularly those impacting its hydrophobicity, could significantly influence its perceived bitterness. For instance, substituting the leucine or tryptophan residues with more hydrophobic amino acids might enhance the bitterness, while introducing hydrophilic groups could potentially diminish it.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.